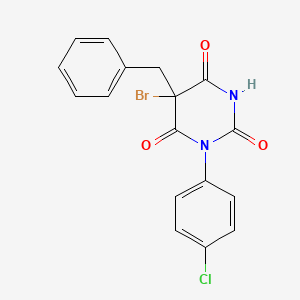
5-Benzyl-5-bromo-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Benzyl-5-bromo-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione is a useful research compound. Its molecular formula is C17H12BrClN2O3 and its molecular weight is 407.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Benzyl-5-bromo-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione is a synthetic compound belonging to the diazinane family, characterized by its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₇H₁₂BrClN₂O₃
- Molecular Weight : 407.6 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interactions with cellular targets that modulate various biological pathways. Preliminary studies suggest that the compound may exert its effects through:
- Inhibition of Cell Proliferation : The compound has shown promising results in inhibiting the growth of cancer cell lines.
- Interference with DNA Replication and Protein Synthesis : It may disrupt key cellular processes essential for tumor growth and survival.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrate significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| Jurkat | 4.64 ± 0.08 | Effective in cell cycle arrest in sub-G1 phase |
| HeLa | Not specified | General cytotoxicity observed |
| MCF-7 | Not specified | Potential for further investigation |
The compound's anticancer efficacy is enhanced by its ability to inhibit angiogenesis, as demonstrated in chick chorioallantoic membrane (CAM) assays, where it significantly reduced blood vessel formation in tumor tissues .
Comparative Studies
In comparison to other compounds with similar structures, such as 1-benzyl-5-bromoindolin derivatives, this compound exhibits competitive IC50 values against breast (MCF-7) and lung (A-549) cancer cell lines. For instance:
| Compound | IC50 (MCF-7) | IC50 (A-549) |
|---|---|---|
| 5-Benzyl... | 7.17 ± 0.94 | Not specified |
| Doxorubicin | 4.30 ± 0.84 | Not specified |
These findings suggest that while the compound shows promise as an anticancer agent, further optimization and structural modifications may enhance its efficacy and selectivity.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Cytotoxicity Assays : In a study involving Jurkat cells, the compound demonstrated significant cytotoxicity with an IC50 value of 4.64 µM. Flow cytometry analysis confirmed that it induced cell cycle arrest in the sub-G1 phase .
- Angiogenesis Inhibition : The compound was tested in CAM assays where it effectively inhibited angiogenesis by reducing blood vessel formation around tumors .
- Molecular Docking Studies : Computational docking studies indicated favorable binding energies with matrix metalloproteinases (MMPs), suggesting potential mechanisms for its anticancer activity .
特性
IUPAC Name |
5-benzyl-5-bromo-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2O3/c18-17(10-11-4-2-1-3-5-11)14(22)20-16(24)21(15(17)23)13-8-6-12(19)7-9-13/h1-9H,10H2,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLLGFVKKFZLDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2(C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














